Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group, a 4-formyl-3-hydroxyphenyl substituent, and a central piperazine ring.
Properties
IUPAC Name |
tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-5-4-12(11-19)14(20)10-13/h4-5,10-11,20H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVQJLBRKFTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Formyl and Hydroxy Groups: The phenyl ring with formyl and hydroxy substituents can be prepared via electrophilic aromatic substitution reactions. For instance, a hydroxybenzaldehyde derivative can be synthesized through the formylation of hydroxybenzene.
Coupling Reaction: The final step involves coupling the substituted phenyl ring with the piperazine ring. This can be achieved through nucleophilic substitution reactions, where the piperazine nitrogen attacks the electrophilic carbon of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving piperazine derivatives. Its formyl and hydroxy groups make it a versatile ligand for binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Piperazine derivatives are known for their activity against various diseases, and this compound could serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for cross-linking and other modifications that enhance material properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, while the formyl and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
- Solubility: The target compound’s hydroxyl and formyl groups likely improve aqueous solubility compared to non-polar analogs like CF-OE () or trifluoromethyl derivatives () .
- Stability: Unlike Compound 1a (), which degrades in simulated gastric fluid, the target compound’s absence of labile oxazolidinone rings suggests greater stability under acidic conditions .
- Reactivity: The formyl group in the target compound enables condensation reactions (e.g., with amines to form imines), a feature absent in nitro- or amino-substituted analogs () .
Table 1: Key Differences Among Selected Analogs
Biological Activity
Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.36 g/mol
- CAS Number : 1446332-69-9
- Purity : ≥98% .
The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of hydroxyl and formyl groups on the phenyl ring enhances its reactivity and biological potential.
Antitumor Activity
Recent studies have indicated that piperazine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of hydroxyl groups contributes to increased cytotoxicity.
In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cells, with an IC50 value comparable to established anticancer agents such as doxorubicin. The mechanism of action is believed to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in tumor progression and suppression .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of piperazine derivatives. In animal models of neurodegenerative diseases, compounds like this compound have demonstrated protective effects against neuronal cell death induced by excitotoxicity and oxidative stress. This suggests a possible application in treating conditions such as Alzheimer's disease .
Case Studies
- Anticancer Activity : A study involving multiple cancer cell lines (e.g., HeLa, MCF7) reported that this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer properties compared to standard treatments .
- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, administration of this compound resulted in a significant reduction in neuronal apoptosis markers and improved behavioral outcomes in treated animals .
Data Table
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate?
The compound is typically synthesized via multi-step reactions. Key steps include:
- Functionalization of the piperazine ring : Reaction of tert-butyl piperazine-1-carboxylate with iodinated or aldehyde-containing precursors under Pd-catalyzed cross-coupling conditions (e.g., Pd₂dba₃, Xantphos) .
- Carbonyl introduction : Use of dimethyl(1-diazo-2-oxopropyl)phosphonate with K₂CO₃ to introduce formyl groups .
- Deprotection and amidation : Acidic or basic conditions (e.g., TFA in CH₂Cl₂) to remove tert-butyl groups, followed by coupling agents like HOAt/EDCI for amide bond formation .
Example protocol: A mixture of tert-butyl piperazine-1-carboxylate, 4-iodophenyl derivatives, and Pd catalysts in dioxane at 110°C yields intermediates, which are further oxidized or functionalized .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR assigns proton/carbon environments, with 2D techniques (COSY, HSQC) resolving overlapping signals .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while WinGX/ORTEP visualizes anisotropic displacement ellipsoids .
- Mass spectrometry : LCMS (ES+) confirms molecular weight and purity (>95%) .
Data interpretation: Discrepancies between experimental and computational spectra are resolved via hydrogen-bonding analysis (graph set theory) .
Q. What functional groups dictate the compound’s reactivity?
Key reactive sites:
- Formyl group : Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation) .
- Phenol (-OH) : Prone to oxidation (e.g., KMnO₄ → carboxylic acid) or protection (e.g., benzylation) .
- Piperazine ring : Undergoes alkylation or acylation at the secondary amine .
Reactivity example: The formyl group reacts with hydrazines to form hydrazones, useful in bioconjugation studies .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura cross-coupling steps be mitigated during synthesis?
- Catalyst optimization : Replace Pd₂dba₃ with Pd(OAc)₂ and ligands like SPhos to enhance stability .
- Solvent selection : Use toluene or THF instead of dioxane to reduce side reactions .
- Purification : Employ gradient silica chromatography (hexane/EtOAc) or recrystallization to isolate products (purity >90%) .
Case study: A reaction with tert-butyl 4-(3-chloro-6-iodo-2-quinolyl)piperazine-1-carboxylate and boronic acids achieved 63% yield after optimizing Cs₂CO₃ concentration .
Q. How do steric and electronic effects influence the compound’s biological activity as a prolyl-hydroxylase inhibitor?
- Steric effects : The tert-butyl group hinders binding to hydrophobic enzyme pockets, reducing efficacy. Derivatives with smaller substituents (e.g., methyl) show improved IC₅₀ values .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance interactions with catalytic Fe²⁺ in hydroxylase active sites .
Methodology: Docking studies (AutoDock Vina) and molecular dynamics simulations validate binding modes .
Q. How can conflicting crystallographic and DFT-calculated bond lengths be reconciled?
- Experimental validation : Collect high-resolution X-ray data (≤0.8 Å) to minimize thermal motion artifacts .
- Computational adjustments : Apply B3LYP/6-31G* basis sets with solvent corrections (e.g., PCM model) .
- Hydrogen bonding analysis : Use Etter’s graph set theory to identify packing forces distorting bond lengths .
Example: A 0.02 Å discrepancy in C=O bond length was resolved by accounting for intermolecular H-bonds in the crystal lattice .
Q. What strategies optimize the compound’s stability under acidic or oxidative conditions?
- Protective groups : Replace tert-butyl with acetyl groups to prevent acid-mediated deprotection .
- Additives : Include antioxidants (e.g., BHT) in storage solutions to inhibit phenol oxidation .
- Lyophilization : Stabilize the compound as a lyophilized powder at -20°C (shelf life >6 months) .
Stability data: TGA analysis shows decomposition onset at 150°C, with <5% degradation after 30 days in pH 7.4 buffer .
Q. What computational tools predict the compound’s supramolecular assembly in crystal lattices?
- Mercury CSD : Analyzes packing motifs (e.g., π-π stacking, H-bonding) using Cambridge Structural Database data .
- Hirshfeld surfaces : Maps intermolecular contacts (e.g., O-H⋯O bonds) to explain polymorphism .
- DMAplot : Visualizes dynamic motion in crystals, aiding in co-crystal design .
Application: Predominant H-bond motifs (e.g., R₂²(8) rings) guide co-crystallization with carboxylic acid partners .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
